

An In-depth Technical Guide to FR901463: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: FR901463

Cat. No.: B15589788

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Abstract

FR901463 is a naturally occurring spirocyclic compound isolated from the fermentation broth of *Pseudomonas* sp. No. 2663.[1][2] As a member of a class of potent antitumor agents, **FR901463** and its analogues have garnered significant interest in the field of oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **FR901463**. Detailed experimental protocols for its isolation and the assessment of its antitumor effects are also presented. Furthermore, this document elucidates the proposed mechanism of action, which involves cell cycle arrest and potential modulation of chromatin structure, offering insights for further investigation and drug development.

Chemical Structure and Properties

FR901463 is a complex polyketide featuring a distinctive spiroketal system embedded within a macrocyclic structure. Its chemical scaffold is characterized by the presence of pyran rings.[3] The definitive stereochemistry of the closely related analogue, FR901464, was established through total synthesis.

Table 1: Physicochemical Properties of **FR901463**

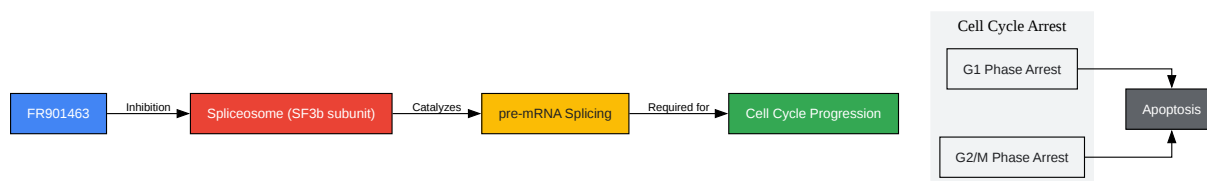
Property	Value	Reference
Molecular Formula	C28H42O7	Nakajima et al., 1996
Molecular Weight	490.63 g/mol	Nakajima et al., 1996
Appearance	White powder	Nakajima et al., 1996
Melting Point	138-140 °C	Nakajima et al., 1996
Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water.	Nakajima et al., 1996
UV (Methanol) λ_{max}	215 nm	Nakajima et al., 1996

Biological Activity and Mechanism of Action

FR901463 exhibits potent antitumor activity against various murine and human tumor cell lines. [1][4] The biological activity of **FR901463** is closely related to its analogue, FR901464, which has been more extensively studied. The proposed mechanism of action for this class of compounds involves the induction of cell cycle arrest at the G1 and G2/M phases.[4] This disruption of the normal cell cycle progression is a key factor in its antiproliferative effects.

Furthermore, studies on FR901464 suggest that it may induce dynamic changes in chromatin structure, although the precise molecular interactions are still under investigation.[4] More recently, FR901464 has been identified as a potent inhibitor of the spliceosome, a crucial cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, it binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP). This inhibition of splicing represents a critical aspect of its antitumor activity.

Below is a diagram illustrating the proposed mechanism of action of **FR901463** and its analogues.



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Proposed Mechanism of Action of **FR901463**

Experimental Protocols

Isolation of **FR901463** from *Pseudomonas* sp. No. 2663

The following protocol is based on the methods described by Nakajima et al. (1996).[1]

3.1.1. Fermentation

- A seed culture of *Pseudomonas* sp. No. 2663 is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 28°C on a rotary shaker.
- The seed culture is then used to inoculate a production medium containing soluble starch, glucose, peptone, and inorganic salts.
- Fermentation is carried out in a fermentor at 28°C for 96 hours with aeration and agitation.

3.1.2. Extraction and Purification

- The fermentation broth is centrifuged to separate the supernatant and the microbial cells.
- The supernatant is extracted with an equal volume of ethyl acetate.
- The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

- The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.
- Fractions containing **FR901463** are identified by thin-layer chromatography (TLC) and bioassay.
- The active fractions are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a methanol-water gradient to yield pure **FR901463**.

In Vitro Antitumor Activity Assay (e.g., against P388 Leukemia Cells)

The following is a general protocol for assessing the in vitro cytotoxicity of **FR901463**, as would be typical for this type of compound.

3.2.1. Cell Culture

- Murine P388 leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

3.2.2. Cytotoxicity Assay (MTT Assay)

- P388 cells are seeded into 96-well microplates at a density of 1×10^4 cells/well and incubated for 24 hours.
- **FR901463** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to various concentrations.
- The cells are treated with the different concentrations of **FR901463** and incubated for an additional 48 hours.
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

- The medium is then carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The concentration of **FR901463** that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Conclusion

FR901463 is a promising antitumor natural product with a unique chemical structure and a compelling mechanism of action that involves the disruption of fundamental cellular processes like pre-mRNA splicing and cell cycle progression. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of **FR901463** and its analogues. Further research is warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and safety in clinical applications.

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